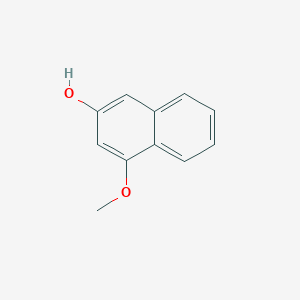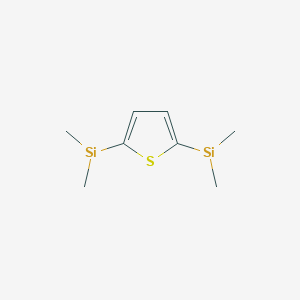
2,5-Bis(dimethylsilyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(dimethylsilyl)thiophene is a colorless liquid . It has a molecular weight of 200.45 . It undergoes electrochemical polymerization to afford highly conducting polythiophene films .
Synthesis Analysis
Poly[this compound], a copolymer with alternating thiophene and disilyl units, has been prepared by the Wurtz coupling of 2,5-bis(dimethylchlorosilyl)thiophene with sodium metal in toluene .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [H]Si©c1ccc(s1)Si©C . The InChI key is RSLQPGRJMFPVHF-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes electrochemical polymerization to afford the highly conducting polythiophene films .Physical and Chemical Properties Analysis
This compound has a boiling point of 239.9±25.0 °C (Predicted) . Its density is 0.93 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.505 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Synthesis and Photodegradation: 2,5-Bis(dimethylsilyl)thiophene is used in the synthesis of poly[this compound], a copolymer with alternating thiophene and disilyl units. This polymer degrades upon photolysis in benzene/methanol solution (Hu & Weber, 1989).
- Formation of Macrocycles: Through flash vacuum pyrolysis of diester precursors, bis-2,5-dimethylene-2,5-dihydrothiophenes are generated. These intermediates can lead to the formation of macrocycles (Trahanovsky & Klumpp, 2016).
- Silole-Containing Polymers: The material is utilized in the synthesis of silole-containing poly(silylenevinylene)s, which have applications in explosive detection due to their aggregation-enhanced emission characteristics (Zhao et al., 2012).
Chemical Characterization and Applications
- Characterization and Catalysis: It has been employed as a ligand in hydrogenation reactions, where its electronic and geometric properties were characterized (Benincori et al., 2005).
- Optoelectronic Properties: The structure and reactivity of quinonoid monomers, including derivatives of this compound, were studied for their relevance in optoelectronics (Itoh, Nakamura, & Kubo, 1999).
- Antimicrobial Studies: Novel derivatives containing the thieno[2,3-b]thiophene moiety have been synthesized for antimicrobial evaluation, demonstrating the potential of this compound derivatives in this field (Kheder & Mabkhot, 2012).
Advanced Material Development
- Electronic Properties Modification: The addition of dimethylsilyl groups to thiophene significantly alters its structural and electronic properties, as shown in the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene (Kyushin, Matsuura, & Matsumoto, 2006).
- Reactions with Alkynes and Alkenes: Studies on the reactions of bis(dimethylsilyl)thiophene with alkynes and alkenes have been reported, showcasing its versatility in forming diverse compounds (Naka, Mihara, & Ishikawa, 2019).
- Electrochemical Polymerization: The material has been used in the electrochemical polymerization of thiophenes bearing various silyl substituents, contributing to the development of conducting polymer films (Masuda, Taniki, & Kaeriyama, 1993).
Luminescence and Photophysical Studies
- Spectroscopic Properties: The synthesis and study of derivatives of this compound, especially in terms of their mesogenic and spectroscopic properties, have been explored (Han, Wang, & Wang, 2006).
- Optoelectronic Tuning: Research on thiophene 1,1-dioxides, derived from 2,5-Bis(trimethylsilyl)thiophene, indicates potential in tuning optoelectronic properties (Tsai et al., 2013).
- Luminescence in Organic Compounds: Thiophene-based luminescent compounds, synthesized using this compound, have shown promising results in solvatochromism and two-photon absorption cross-sections, useful in organic luminescence applications (Lu & Xia, 2005).
Safety and Hazards
Zukünftige Richtungen
2,5-Bis(dimethylsilyl)thiophene undergoes electrochemical polymerization to afford the highly conducting polythiophene films . This suggests potential applications in the field of conductive polymers.
Relevant Papers The paper titled “Synthesis and photodegradation of poly[this compound]” provides valuable information about the synthesis, characterization, and photodegradation of poly[this compound] .
Eigenschaften
CAS-Nummer |
23395-60-0 |
|---|---|
Molekularformel |
C8H16SSi2 |
Molekulargewicht |
200.45 g/mol |
IUPAC-Name |
(5-dimethylsilylthiophen-2-yl)-dimethylsilane |
InChI |
InChI=1S/C8H16SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6,10-11H,1-4H3 |
InChI-Schlüssel |
RSLQPGRJMFPVHF-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=CC=C(S1)[Si](C)C |
Kanonische SMILES |
C[SiH](C)C1=CC=C(S1)[SiH](C)C |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


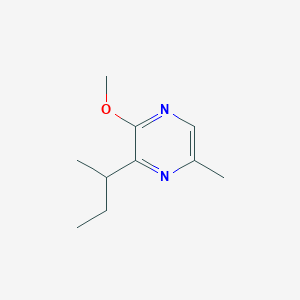
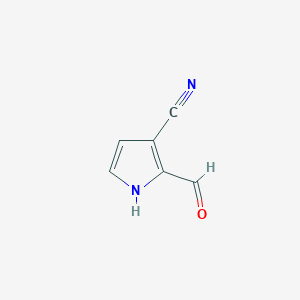
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)
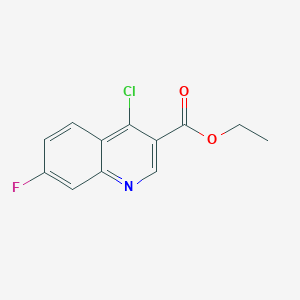
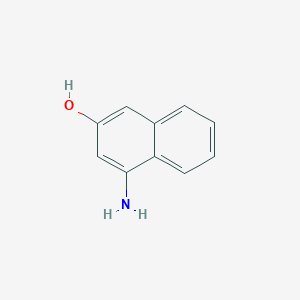
![2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B1610971.png)
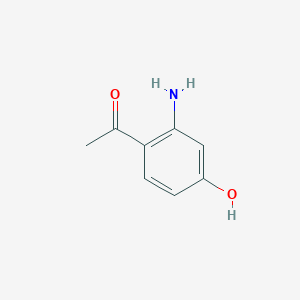
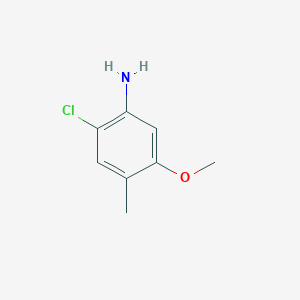
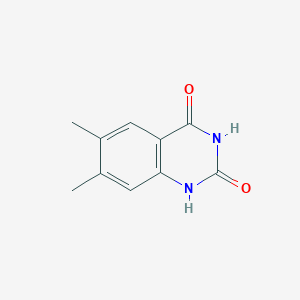
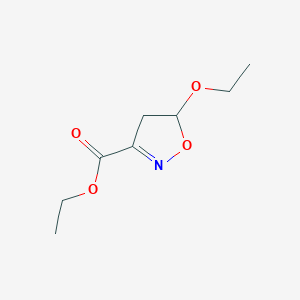
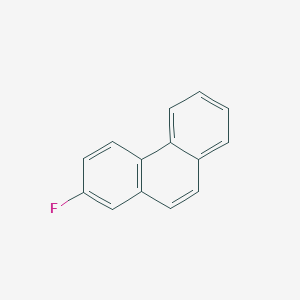
![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)

